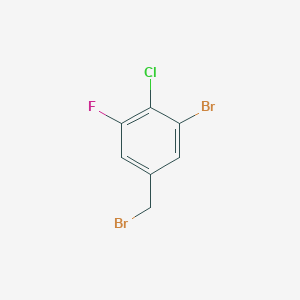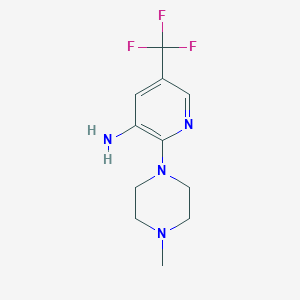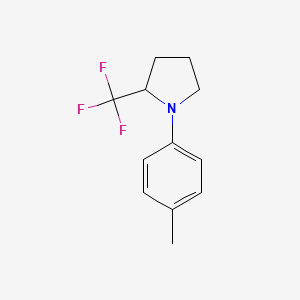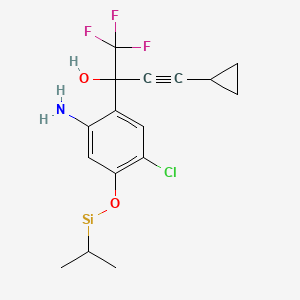
2-Amino-5-chloro-a-(cyclopropylethynyl)-4-isopropylsilyloxy-a-(trifluoromethyl)benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-chloro-alpha-(cyclopropylethynyl)-4-isopropylsilyloxy-alpha-(trifluoromethyl)benzenemethanol is a complex organic compound with significant applications in pharmaceutical research. It is known for its unique structure, which includes a cyclopropylethynyl group, a trifluoromethyl group, and a silyloxy group, making it a valuable compound for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-alpha-(cyclopropylethynyl)-4-isopropylsilyloxy-alpha-(trifluoromethyl)benzenemethanol involves multiple steps, including the introduction of the cyclopropylethynyl group and the trifluoromethyl group. The reaction conditions typically require the use of strong bases and catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-alpha-(cyclopropylethynyl)-4-isopropylsilyloxy-alpha-(trifluoromethyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated products, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-Amino-5-chloro-alpha-(cyclopropylethynyl)-4-isopropylsilyloxy-alpha-(trifluoromethyl)benzenemethanol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-alpha-(cyclopropylethynyl)-4-isopropylsilyloxy-alpha-(trifluoromethyl)benzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-alpha-(2-cyclopropylethynyl)-alpha-(trifluoromethyl)benzenemethanol: An impurity of Efavirenz, a nonnucleoside HIV-1 reverse transcriptase inhibitor.
Efavirenz: A well-known antiviral drug used in the treatment of HIV.
Uniqueness
2-Amino-5-chloro-alpha-(cyclopropylethynyl)-4-isopropylsilyloxy-alpha-(trifluoromethyl)benzenemethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H17ClF3NO2Si |
|---|---|
Molecular Weight |
375.84 g/mol |
InChI |
InChI=1S/C16H17ClF3NO2Si/c1-9(2)24-23-14-8-13(21)11(7-12(14)17)15(22,16(18,19)20)6-5-10-3-4-10/h7-10,22H,3-4,21H2,1-2H3 |
InChI Key |
HNDMNLAMXXWYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si]OC1=C(C=C(C(=C1)N)C(C#CC2CC2)(C(F)(F)F)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


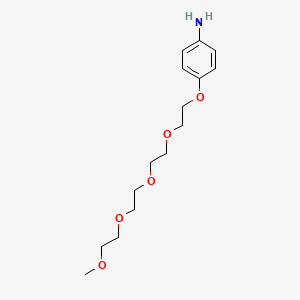
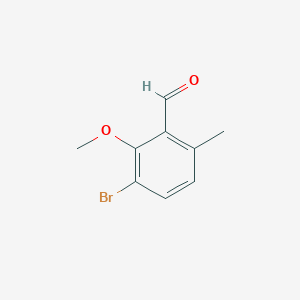
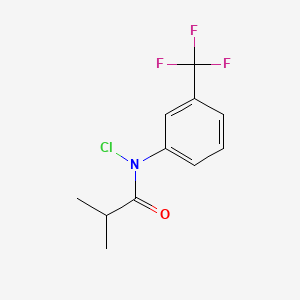
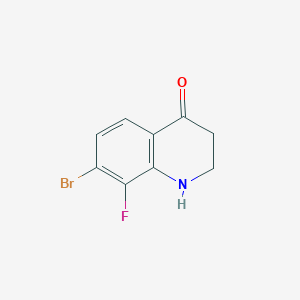
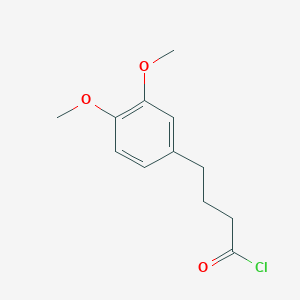
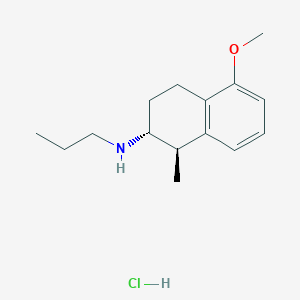
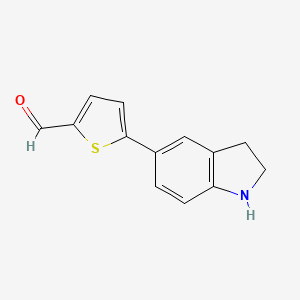
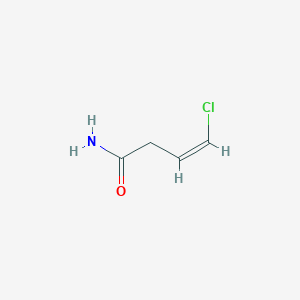
![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
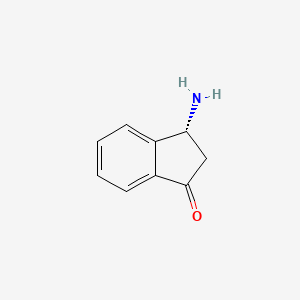
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
